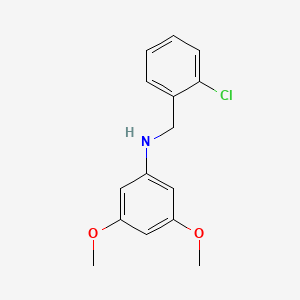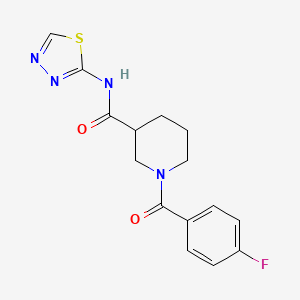![molecular formula C16H19BrN2O3S B6076374 3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole](/img/structure/B6076374.png)
3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole, also known as BSI-201, is a chemical compound that has gained attention in the scientific community due to its potential use in cancer treatment.
Mecanismo De Acción
3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole works by inhibiting the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage in cancer cells, which in turn leads to cell death. 3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole has been shown to be particularly effective in cancer cells with defects in the BRCA genes, which are involved in DNA repair.
Biochemical and Physiological Effects:
3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. However, it has been shown to cause some side effects, such as nausea and vomiting, in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole has several advantages for lab experiments, including its ability to enhance the effectiveness of chemotherapy and radiation therapy in killing cancer cells. However, its use in clinical trials has been limited by its potential side effects and the development of resistance in some cancer cells.
Direcciones Futuras
For 3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole research include the development of more potent and selective PARP inhibitors, the identification of biomarkers that can predict response to 3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole treatment, and the investigation of combination therapies that can further enhance the effectiveness of 3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole in cancer treatment. Additionally, further research is needed to understand the mechanisms of resistance to 3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole and to develop strategies to overcome it.
In conclusion, 3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole is a promising compound for cancer treatment that has shown effectiveness in enhancing the effectiveness of chemotherapy and radiation therapy. Its mechanism of action involves inhibition of PARP, leading to the accumulation of DNA damage in cancer cells. While it has some limitations and potential side effects, further research is needed to fully explore its potential in cancer treatment and to develop more effective therapies.
Métodos De Síntesis
3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole can be synthesized through a multistep process involving the reaction of 4-bromobenzenesulfonyl chloride with pyrrolidine, followed by the reaction of the resulting product with 5-isopropylisoxazole. The final product is then purified through column chromatography.
Aplicaciones Científicas De Investigación
3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole has been extensively studied for its potential use in cancer treatment. It has been shown to enhance the effectiveness of chemotherapy drugs, such as cisplatin and doxorubicin, in killing cancer cells. 3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole has also been shown to inhibit the repair of DNA damage in cancer cells, leading to increased cell death. Additionally, 3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-isopropylisoxazole has been found to sensitize cancer cells to radiation therapy.
Propiedades
IUPAC Name |
3-[1-(4-bromophenyl)sulfonylpyrrolidin-2-yl]-5-propan-2-yl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O3S/c1-11(2)16-10-14(18-22-16)15-4-3-9-19(15)23(20,21)13-7-5-12(17)6-8-13/h5-8,10-11,15H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQQHZKACDGMJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NO1)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(4-Bromobenzenesulfonyl)pyrrolidin-2-YL]-5-(propan-2-YL)-1,2-oxazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[5-methyl-4-({2-[2-(2-pyridinyl)ethyl]-1-piperidinyl}methyl)-1,3-oxazol-2-yl]benzoate](/img/structure/B6076301.png)

![N-(2-furylmethyl)-N'-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]urea](/img/structure/B6076316.png)


![3-[(diethylamino)sulfonyl]-N-(3-hydroxyphenyl)-4-methylbenzamide](/img/structure/B6076335.png)
![2-[(3-chloro-4-methylphenyl)amino]-5-(2-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6076338.png)
![1-{2-hydroxy-3-[3-({[2-(trifluoromethyl)benzyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B6076339.png)
![3-cyano-5-fluoro-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B6076347.png)
![3-ethyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-1H-indole-2-carboxamide](/img/structure/B6076357.png)
![potassium 4-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]benzenesulfonate](/img/structure/B6076367.png)
![7-{hydroxy[4-(trifluoromethyl)phenyl]acetyl}-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6076382.png)
![4-(4-{[3-(2-hydroxyethyl)-4-(1-isopropyl-4-piperidinyl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B6076388.png)
![2-{[3-(4-methoxyphenyl)-6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B6076396.png)